molecular formula C10H13IN2O B13675978 (R)-2-Amino-N-(2-iodobenzyl)propanamide

(R)-2-Amino-N-(2-iodobenzyl)propanamide

Cat. No.: B13675978
M. Wt: 304.13 g/mol
InChI Key: OABGYUMBLNJSQX-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(2-iodobenzyl)propanamide is a chiral organic compound that features an amino group, an iodobenzyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-iodobenzyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Aminopropanamide and 2-Iodobenzyl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The (S)-2-Aminopropanamide is reacted with 2-Iodobenzyl chloride in an appropriate solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to yield (S)-2-Amino-N-(2-iodobenzyl)propanamide.

Industrial Production Methods

While specific industrial production methods for (S)-2-Amino-N-(2-iodobenzyl)propanamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-iodobenzyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodobenzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized to form corresponding imines or reduced to form amines.

    Coupling Reactions: The compound can undergo palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like dimethylformamide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while coupling reactions can produce complex biaryl or heterocyclic compounds.

Scientific Research Applications

(S)-2-Amino-N-(2-iodobenzyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.

    Biological Studies: Researchers use it to study the effects of iodine-containing compounds on biological systems, including their potential as radiolabeled tracers.

    Industrial Applications: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-iodobenzyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodobenzyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-N-(2-bromobenzyl)propanamide: Similar structure but with a bromine atom instead of iodine.

    (S)-2-Amino-N-(2-chlorobenzyl)propanamide: Contains a chlorine atom instead of iodine.

    (S)-2-Amino-N-(2-fluorobenzyl)propanamide: Features a fluorine atom in place of iodine.

Uniqueness

(S)-2-Amino-N-(2-iodobenzyl)propanamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets

Biological Activity

(R)-2-Amino-N-(2-iodobenzyl)propanamide is a compound of interest due to its potential biological activities. This article aims to synthesize existing research findings related to its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its amino group and a substituted benzyl moiety that includes an iodine atom. The presence of these functional groups plays a crucial role in its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Some studies suggest that compounds similar to this compound exhibit significant anticancer properties. For instance, 2-aminothiazole derivatives have shown efficacy against various cancer cell lines, indicating that structural modifications can enhance activity against specific tumor types .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted. Research on related compounds indicates that they can influence cytokine production, particularly in immune cells such as dendritic cells .
  • Neurotropic Effects : There is emerging evidence that derivatives of similar structures may promote neurite outgrowth in neuronal models, suggesting potential applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications at various positions on the benzyl ring and the amino group can lead to variations in potency and selectivity for biological targets.

Table 1: Structure-Activity Relationship Insights

CompoundModificationBiological ActivityIC50 (µM)Reference
Compound A2-IodobenzylAnticancer0.06
Compound BMethyl substitution at N5Anti-inflammatory (IL-6 modulation)Not specified
Compound CHydroxyl group additionNeurotropic activityNot specified

Case Studies

Several case studies have explored the biological effects of compounds related to this compound:

  • Anticancer Screening : A study investigated the anticancer properties of a series of 2-amino derivatives, revealing that specific substitutions led to enhanced cytotoxicity against breast and lung cancer cell lines, with IC50 values ranging from 0.06 µM to 0.1 µM depending on the structural variations .
  • Inflammatory Response Modulation : In vitro assays demonstrated that certain analogs could selectively stimulate type I interferon pathways while reducing pro-inflammatory cytokines like IL-6, highlighting their therapeutic potential in inflammatory diseases .
  • Neurite Outgrowth Promotion : Research utilizing PC12 neuronal cells indicated that specific derivatives could significantly enhance neurite outgrowth, suggesting applications in treating neurodegenerative conditions .

Properties

Molecular Formula

C10H13IN2O

Molecular Weight

304.13 g/mol

IUPAC Name

2-amino-N-[(2-iodophenyl)methyl]propanamide

InChI

InChI=1S/C10H13IN2O/c1-7(12)10(14)13-6-8-4-2-3-5-9(8)11/h2-5,7H,6,12H2,1H3,(H,13,14)

InChI Key

OABGYUMBLNJSQX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1I)N

Origin of Product

United States

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